meso-Tetra(4-tert-butylphenyl) Porphyrin
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Overview
Description
meso-Tetra(4-tert-butylphenyl) Porphyrin: is a synthetic porphyrin compound characterized by the presence of four tert-butylphenyl groups attached to the meso positions of the porphyrin ring. This compound is widely used in various scientific research fields due to its unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-tert-butylphenyl) Porphyrin typically involves the condensation of pyrrole with 4-tert-butylbenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(4-tert-butylphenyl) Porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when metal ions are introduced.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the reagents used.
Scientific Research Applications
meso-Tetra(4-tert-butylphenyl) Porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.
Biology: Employed in studies of enzyme mimetics and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of meso-Tetra(4-tert-butylphenyl) Porphyrin involves its ability to absorb light and transfer energy. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The compound also interacts with various molecular targets, including proteins and nucleic acids, through π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
- meso-Tetra(4-carboxyphenyl) Porphyrin
- meso-Tetra(4-sulfonatophenyl) Porphyrin
- meso-Tetra(4-methoxyphenyl) Porphyrin
Comparison: meso-Tetra(4-tert-butylphenyl) Porphyrin is unique due to the presence of bulky tert-butyl groups, which enhance its solubility in organic solvents and provide steric protection to the porphyrin core. This makes it more stable and versatile compared to other similar compounds .
Properties
Molecular Formula |
C60H62N4 |
---|---|
Molecular Weight |
839.2 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-tert-butylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61-62H,1-12H3 |
InChI Key |
TVRGTRDWEWSUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)N3 |
Origin of Product |
United States |
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